![molecular formula C7H5N3O B13962092 Pyrimido[4,5-B][1,4]oxazepine CAS No. 86888-26-8](/img/structure/B13962092.png)
Pyrimido[4,5-B][1,4]oxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimido[4,5-B][1,4]oxazepine is a heterocyclic compound that contains nitrogen and oxygen atoms within its ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyrimido[4,5-B][1,4]oxazepine can be synthesized through various methods. One common approach involves the reaction of o-haloamino derivatives of pyrimidine with o-hydroxy-benzaldehyde and its derivatives . Another method utilizes microwave-assisted synthesis, where primary and secondary aliphatic amines are mixed with pyrimidine and aldehyde, then heated using microwave irradiation . This method is efficient and yields the desired product in a single step.
Industrial Production Methods
Industrial production of this compound often involves large-scale microwave-assisted synthesis due to its efficiency and high yield. The use of switchable solvent-controlled divergent synthesis is also explored, where the choice of solvent can significantly influence the yield and selectivity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimido[4,5-B][1,4]oxazepine undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms or the removal of oxygen atoms, usually facilitated by reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the compound with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepine derivatives with additional oxygen functionalities, while substitution reactions can produce a variety of substituted oxazepines .
Wissenschaftliche Forschungsanwendungen
Pyrimido[4,5-B][1,4]oxazepine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Pyrimido[4,5-B][1,4]oxazepine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of certain protein kinases, which are crucial in cell signaling pathways related to cancer progression . The compound’s ability to inhibit acetylcholinesterase also suggests its potential use in treating neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-B][1,4]benzoxazepine: Similar in structure but differs in the position of nitrogen atoms.
Dibenzo[b,f][1,4]oxazepine: Another oxazepine derivative with different pharmacological properties.
Uniqueness
Pyrimido[4,5-B][1,4]oxazepine is unique due to its specific arrangement of nitrogen and oxygen atoms, which confer distinct chemical reactivity and biological activity. Its versatility as a template for developing kinase inhibitors sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
86888-26-8 |
|---|---|
Molekularformel |
C7H5N3O |
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
pyrimido[4,5-b][1,4]oxazepine |
InChI |
InChI=1S/C7H5N3O/c1-2-9-6-4-8-5-10-7(6)11-3-1/h1-5H |
InChI-Schlüssel |
SHQVWBZVMFPCFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC2=NC=NC=C2N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-3-methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13962016.png)
![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl-](/img/structure/B13962028.png)
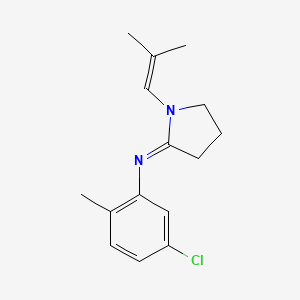

![8,10,19,20-Tetraoxatrispiro[5.2.2.5.2.2]heneicosane](/img/structure/B13962043.png)
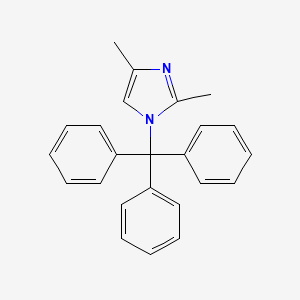

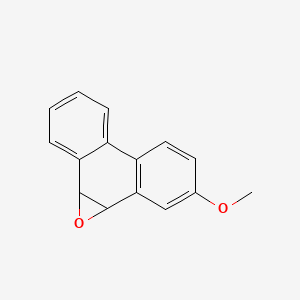
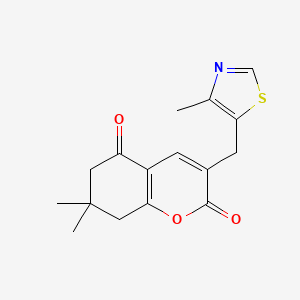
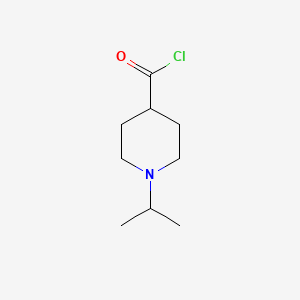


![1,3,5-Triazabicyclo[3.2.2]nonane](/img/structure/B13962080.png)
![Benzyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13962094.png)
